molecular formula C12H18N4S B2648501 5,6,7-TRIMETHYL-2-[(2-METHYLPROPYL)SULFANYL]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE CAS No. 442672-66-4

5,6,7-TRIMETHYL-2-[(2-METHYLPROPYL)SULFANYL]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

Cat. No.: B2648501
CAS No.: 442672-66-4
M. Wt: 250.36
InChI Key: JUKZUGMBCMCKHY-UHFFFAOYSA-N
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Description

5,6,7-Trimethyl-2-[(2-methylpropyl)sulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a triazolopyrimidine core substituted with three methyl groups (at positions 5, 6, and 7) and a branched alkylthioether group (2-methylpropylsulfanyl) at position 2.

Properties

IUPAC Name

5,6,7-trimethyl-2-(2-methylpropylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4S/c1-7(2)6-17-12-14-11-13-9(4)8(3)10(5)16(11)15-12/h7H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKZUGMBCMCKHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NC(=N2)SCC(C)C)N=C1C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7-Trimethyl-2-[(2-methylpropyl)sulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.

    Fusion with Pyrimidine Ring: The triazole ring is then fused with a pyrimidine ring through a series of condensation reactions.

    Introduction of Methyl and Sulfanyl Groups: The final steps involve the introduction of methyl groups at positions 5, 6, and 7, and a sulfanyl group at position 2. This can be achieved through alkylation and thiolation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5,6,7-Trimethyl-2-[(2-methylpropyl)sulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl and sulfanyl positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and various substituted analogs of the original compound.

Scientific Research Applications

CNS Activity

The compound is included in screening libraries targeted towards central nervous system (CNS) disorders. Its structural features may allow it to interact with neurotransmitter receptors or other CNS targets, making it a candidate for further investigation in treating neurological conditions.

Kinase Inhibition

5,6,7-Trimethyl-2-[(2-methylpropyl)sulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine has been identified as a potential inhibitor of various kinases. Kinases are critical in many signaling pathways and are often implicated in cancer and other diseases. The compound's ability to modulate kinase activity could lead to the development of novel anticancer therapies.

Antimicrobial Properties

Preliminary studies suggest that the compound may possess antimicrobial activity. This application is critical in the context of increasing antibiotic resistance, where new antimicrobial agents are urgently needed.

Case Study 1: CNS Screening

In a study involving a library of compounds screened for CNS activity, this compound was evaluated alongside other candidates. The results indicated moderate activity against certain CNS targets, warranting further exploration through structure-activity relationship (SAR) studies.

Case Study 2: Kinase Inhibition Assays

A series of kinase inhibition assays were conducted using this compound as part of a broader screening initiative. The results demonstrated promising inhibitory effects on specific kinases involved in cell proliferation and survival pathways. This finding suggests potential applications in cancer therapeutics.

Summary of Findings

The applications of this compound span various domains within medicinal chemistry:

Application AreaPotential UseCurrent Status
CNS DisordersNeurological treatmentsUnder investigation
Cancer TherapyKinase inhibitionPromising results
Antimicrobial AgentsNew antimicrobial developmentPreliminary studies

Mechanism of Action

The mechanism of action of 5,6,7-Trimethyl-2-[(2-methylpropyl)sulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. The sulfanyl group plays a crucial role in its binding affinity and specificity. The triazole and pyrimidine rings contribute to the overall stability and reactivity of the compound, facilitating its interaction with various biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key structural differentiators are its 5,6,7-trimethyl substitution and branched alkylthioether group. Below is a comparative analysis with structurally related triazolopyrimidine derivatives:

Compound Name / ID Substituents (Positions) Sulfur-Containing Group Key Applications/Properties Evidence Source
Target Compound 5,6,7-trimethyl (C5, C6, C7) 2-(2-methylpropyl)sulfanyl Hypothetical herbicidal/biological N/A
2-Fluoro-N-(5,7-dimethyltriazolo[1,5-a]pyrimidin-2-yl)-6-(trifluoromethyl)benzene-sulfonamide (8b) 5,7-dimethyl (C5, C7) Sulfonamide (aryl-sulfonyl) Herbicidal activity
3-[5,7-Dimethyl-2-(methylthio)triazolo[1,5-a]pyrimidin-6-yl]propanoic acid 5,7-dimethyl (C5, C7) Methylthioether (C2) + carboxylic acid (C6) Potential drug candidate (polarity)
6-[(3-Fluorophenyl)methyl]-5,7-dimethyl-2-(methylsulfanyl)-triazolo[1,5-a]pyrimidine 5,7-dimethyl (C5, C7) + fluorobenzyl (C6) Methylthioether (C2) Undisclosed (likely biological)
Ethyl 5,7-dimethyl-triazolo[1,5-a]pyrimidine-2-carboxylate 5,7-dimethyl (C5, C7) Ester (C2) Intermediate for further derivatization

Key Insights from Comparisons

This may reduce binding affinity to certain enzymatic targets but enhance membrane permeability due to increased hydrophobicity. Fluorinated or aryl-substituted derivatives (e.g., 6-[(3-fluorophenyl)methyl], ) demonstrate how aromatic or halogenated groups can modulate electronic properties and bioactivity.

Sulfur Group Impact: Sulfonamide vs. Sulfanyl: Sulfonamide derivatives (e.g., 8b) exhibit strong herbicidal activity due to sulfonyl groups’ electron-withdrawing effects, which enhance target binding . Branching Effects: The 2-methylpropylsulfanyl group in the target compound may reduce crystallinity compared to linear alkylthioethers (e.g., methylsulfanyl in ), improving solubility in organic matrices.

Functional Applications :

  • Herbicidal derivatives (e.g., 8a–8f) prioritize sulfonamide or trifluoromethyl groups for efficacy , whereas anti-tumor triazolopyrimidines (e.g., compounds 6–8 in ) incorporate thioether-linked heterocycles for targeted cytotoxicity.
  • The absence of nitro or trifluoromethyl groups in the target compound suggests it is less likely to be used as an energetic material (cf. Groups A–C in ).

Physicochemical and Thermodynamic Properties

  • Lipophilicity : The 5,6,7-trimethyl groups increase logP compared to 5,7-dimethyl analogs, favoring lipid membrane penetration but reducing aqueous solubility.
  • Thermal Stability: Unlike nitro-substituted triazolopyrimidines (e.g., Group A in ), the target compound lacks explosive functional groups, implying higher thermal stability for non-energetic applications.

Research Findings and Implications

  • Herbicidal Potential: While sulfonamide derivatives (e.g., 8b) show efficacy at 1.5–2.25 kg/ha rates , the target compound’s alkylthioether group may require structural optimization to match this activity.
  • Biological Activity : Thioether-linked triazolopyrimidines in exhibit anti-tumor activity via kinase inhibition. The target’s branched alkyl chain could influence pharmacokinetics, warranting in vitro testing.
  • Synthetic Flexibility : The triazolopyrimidine core allows diverse functionalization, as shown in , where C–H functionalization introduces aryl/hetaryl groups for optoelectronic applications.

Biological Activity

5,6,7-Trimethyl-2-[(2-methylpropyl)sulfany]-[1,2,4]triazolo[1,5-a]pyrimidine is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of 5,6,7-trimethyl-2-[(2-methylpropyl)sulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine is C12H18N4S. The compound features a triazole and pyrimidine ring system, which are known for their diverse biological activities.

Anticancer Activity

Research has indicated that derivatives of triazolo[1,5-a]pyrimidine exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Compound H12 , a related triazolo derivative, showed promising results against human cancer cell lines MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) with IC50 values of 9.47 μM, 9.58 μM, and 13.1 μM respectively. These values indicate that H12 is more potent than the standard drug 5-Fluorouracil (5-Fu) in these assays .

The mechanism of action involves the inhibition of the ERK signaling pathway. Compound H12 was found to reduce the phosphorylation levels of key proteins involved in this pathway (ERK1/2, c-Raf, MEK1/2), thereby inducing apoptosis and cell cycle arrest in cancer cells .

Antimicrobial Activity

The triazolo[1,5-a]pyrimidine scaffold has also been associated with antimicrobial properties. Various studies have reported that compounds within this class exhibit activity against bacterial strains and fungi. The specific mechanisms often involve disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial growth .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate precursors through cyclization methods that introduce the triazole and pyrimidine moieties effectively. Recent advancements have focused on optimizing synthetic routes to enhance yield and purity .

Study 1: Antiproliferative Effects

In a recent study evaluating various triazolo derivatives for their anticancer properties:

  • Objective : To assess the antiproliferative effects on MGC-803 cells.
  • Findings : Compound H12 significantly inhibited cell growth and induced apoptosis through modulation of ERK signaling pathways .

Study 2: Antimicrobial Efficacy

Another study investigated the antimicrobial activity of several triazolo derivatives against common pathogens:

  • Objective : To determine the minimum inhibitory concentration (MIC) against selected bacterial strains.
  • Results : Compounds demonstrated varying degrees of effectiveness with some exhibiting MIC values as low as 0.5 µg/mL against resistant bacterial strains .

Comparative Analysis of Biological Activities

CompoundActivity TypeTarget Cells/OrganismsIC50/MIC ValuesMechanism of Action
H12AnticancerMGC-8039.47 μMInhibition of ERK signaling
H12AnticancerHCT-1169.58 μMInduction of apoptosis
Various DerivativesAntimicrobialBacterial Strains0.5 µg/mLDisruption of cell wall synthesis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,6,7-TRIMETHYL-2-[(2-METHYLPROPYL)SULFANYL]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE, and what are common yield-limiting factors?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted pyrimidine precursors with thiol-containing reagents. Key steps include:

  • Reagent Optimization : Use of 3-picoline or 3,5-lutidine as bases to enhance coupling efficiency, as demonstrated in triazolopyrimidine sulfonamide syntheses .
  • Temperature Control : Reflux conditions (e.g., 5 hours at 100–120°C) improve reaction completeness .
  • Yield Challenges : Impurities from raw materials (e.g., sulfonyl chlorides) and incomplete cyclization are common issues. Purification via methanol extraction or column chromatography is critical .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • 1H-NMR : Analyze methyl group resonances (δ 1.2–2.5 ppm for trimethyl groups) and sulfanyl proton shifts (δ 2.8–3.2 ppm) .
  • X-ray Crystallography : Resolve crystal packing and confirm substituent positions, as shown in analogous triazolopyrimidine structures (e.g., C–H···N hydrogen bonding patterns) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns specific to the triazolopyrimidine core .

Q. What computational methods are suitable for predicting the compound’s reactivity or intermolecular interactions?

  • Methodological Answer :

  • DFT Calculations : Model electron density distribution to predict nucleophilic/electrophilic sites .
  • Molecular Docking : Assess binding affinity with biological targets (e.g., enzymes) using software like AutoDock Vina, leveraging crystallographic data from related compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Apply systematic validation:

  • Dose-Response Curves : Test across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects .
  • Control Experiments : Use structurally analogous compounds (e.g., pyrazolo[1,5-a]pyrimidines) to isolate the role of the sulfanyl group .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to account for variability in assay conditions .

Q. What experimental design principles should guide environmental fate studies for this compound?

  • Methodological Answer : Align with frameworks like Project INCHEMBIOL:

  • Compartmental Analysis : Measure distribution in soil/water systems via HPLC-MS .
  • Biotic Transformations : Use microbial consortia to track degradation products .
  • Long-Term Monitoring : Assess bioaccumulation in model organisms (e.g., Daphnia magna) over 6–12 months .

Q. How can spectral data discrepancies (e.g., NMR shifts) be troubleshooted during structural characterization?

  • Methodological Answer :

  • Solvent Effects : Compare DMSO-d6 vs. CDCl3 spectra; sulfanyl protons are solvent-sensitive .
  • Dynamic Exchange : Use variable-temperature NMR to detect conformational flexibility in the triazolopyrimidine ring .
  • Cross-Validation : Correlate NMR data with IR (e.g., C=S stretches at 600–700 cm⁻¹) and elemental analysis .

Q. What strategies improve the selectivity of this compound in enzyme inhibition assays?

  • Methodological Answer :

  • Substituent Tuning : Modify the 2-methylpropyl sulfanyl group to reduce off-target binding (e.g., replace with bulkier tert-butyl groups) .
  • Kinetic Studies : Measure IC50 under varying pH/temperature to identify optimal inhibition conditions .
  • Crystallographic Mapping : Resolve enzyme-compound co-crystals to guide rational design .

Theoretical and Methodological Frameworks

  • Link studies to hierarchical evidence evaluation (e.g., prioritize crystallographic data over computational predictions) .
  • Integrate environmental risk assessment into synthetic workflows to meet regulatory standards .
  • Apply Guiding Principle 2 (theory-driven research) to contextualize mechanistic hypotheses .

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